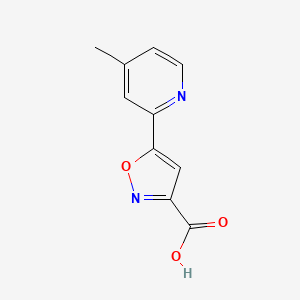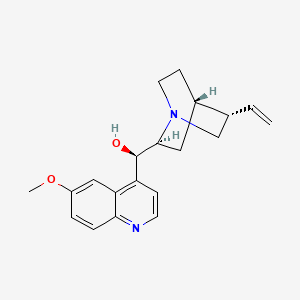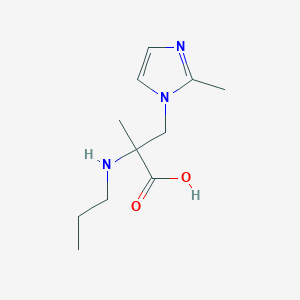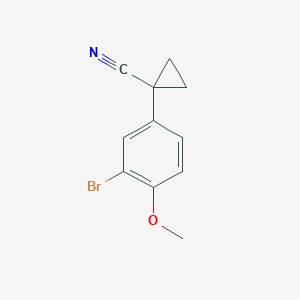
1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with a bromo and methoxy group on the phenyl ring and a nitrile group on the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 3-bromo-4-methoxybenzaldehyde with malononitrile in the presence of a base such as triethylamine. The intermediate product undergoes further cyclization to form the desired cyclopropane derivative .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with sodium azide would yield the corresponding azide derivative.
Aplicaciones Científicas De Investigación
1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The bromo and methoxy groups on the phenyl ring can participate in various binding interactions, while the nitrile group can act as a reactive site for further chemical modifications. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid
- 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile
- 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile
Comparison: 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbonitrile is unique due to the specific positioning of the bromo and methoxy groups on the phenyl ring, which can influence its reactivity and interactions. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C11H10BrNO |
|---|---|
Peso molecular |
252.11 g/mol |
Nombre IUPAC |
1-(3-bromo-4-methoxyphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H10BrNO/c1-14-10-3-2-8(6-9(10)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 |
Clave InChI |
WITOUZLLXBMAQK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2(CC2)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


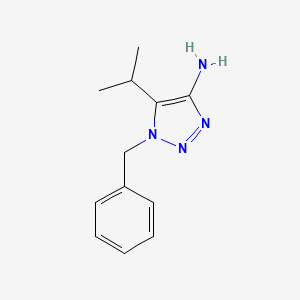

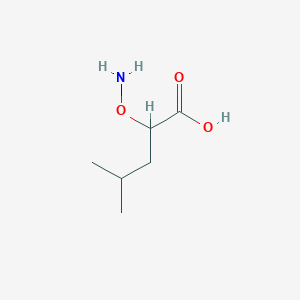
![2-[4-(aminomethyl)phenyl]-N-methylbenzamidehydrochloride](/img/structure/B13585477.png)
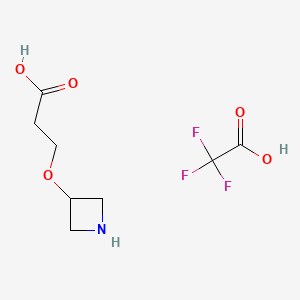

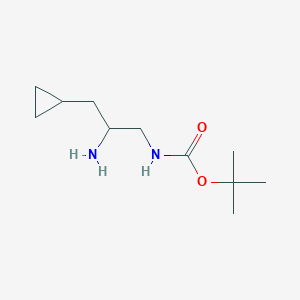
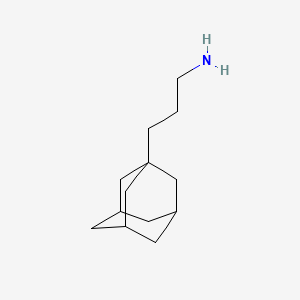
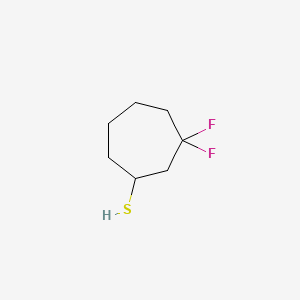
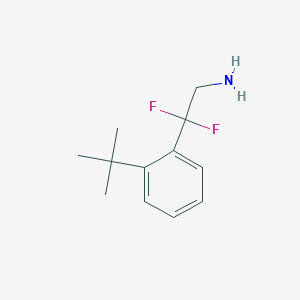
![7-Chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13585526.png)
